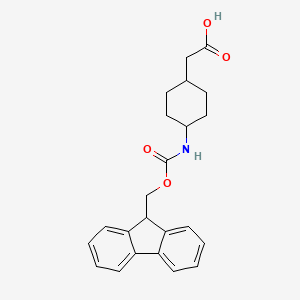
Fmoc-cis-4-aminocyclohexane acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-cis-4-aminocyclohexane acetic acid: is a derivative of cyclohexane, characterized by the presence of an amino group and an acetic acid moiety. The compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a common protecting group in solid-phase peptide synthesis, making this compound particularly valuable in the field of biochemistry and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-cis-4-aminocyclohexane acetic acid typically involves the following steps:
Cyclohexane Derivatization: The starting material, cyclohexane, undergoes functionalization to introduce the amino group at the 4-position.
Fmoc Protection: The amino group is then protected using the Fmoc group. This step involves the reaction of the amino group with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Acetic Acid Introduction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases such as piperidine or diethylamine are commonly used to remove the Fmoc group.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Primary amines.
Substitution Products: Deprotected amino acids ready for further functionalization.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Protein Engineering: Utilized in the modification of proteins to study structure-function relationships.
Enzyme Inhibition Studies: Acts as a substrate or inhibitor in enzyme assays.
Medicine:
Drug Development: Investigated for its potential use in the development of therapeutic peptides and small molecules.
Diagnostic Tools: Used in the synthesis of diagnostic peptides for imaging and detection.
Industry:
Biotechnology: Employed in the production of recombinant proteins and peptides.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of Fmoc-cis-4-aminocyclohexane acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further functionalization. The molecular targets and pathways involved include:
Peptide Bond Formation: Facilitates the formation of peptide bonds by protecting the amino group.
Enzyme Interaction: May interact with enzymes involved in peptide synthesis and modification.
Vergleich Mit ähnlichen Verbindungen
- Fmoc-4-aminocyclohexane carboxylic acid
- Fmoc-4-aminocyclohexane propionic acid
- Fmoc-4-aminocyclohexane butyric acid
Uniqueness:
- Fmoc-cis-4-aminocyclohexane acetic acid is unique due to its specific configuration and the presence of both the Fmoc protecting group and the acetic acid moiety. This combination makes it particularly useful in peptide synthesis, offering a balance between stability and reactivity.
Eigenschaften
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZYEKKFVGYBHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
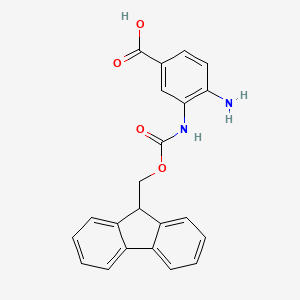
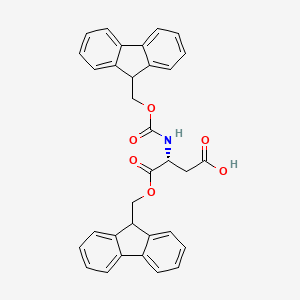

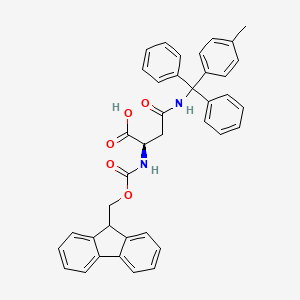
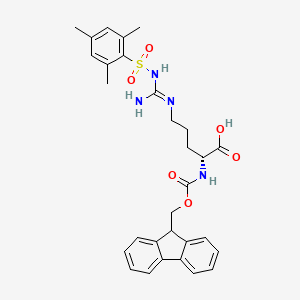

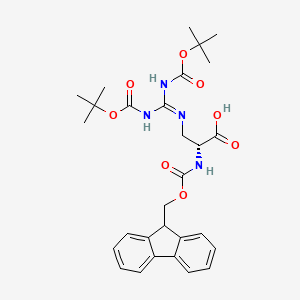

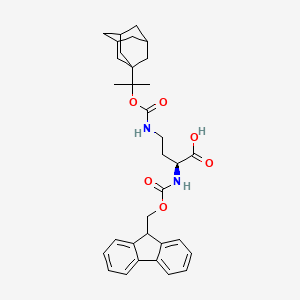
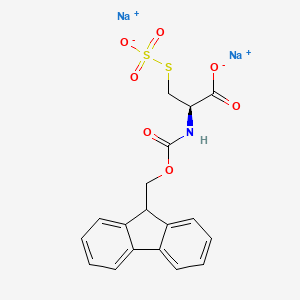

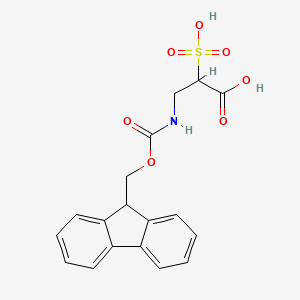

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)
